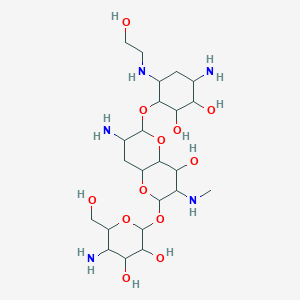
Youlemycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Youlemycin is a biochemical.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Youlemycin exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial growth by targeting critical processes in bacterial cell metabolism. This section summarizes findings from various studies:
| Pathogen | Efficacy of this compound | Reference |
|---|---|---|
| Staphylococcus aureus | Effective at low concentrations | |
| Escherichia coli | Moderate inhibition | |
| Mycobacterium tuberculosis | Significant activity |
The compound's effectiveness against resistant strains of bacteria underscores its potential as a therapeutic agent in treating infections that are difficult to manage with existing antibiotics.
Agricultural Applications
This compound has been explored for its use in agriculture, particularly as a biopesticide. Its ability to inhibit phytopathogens can help in developing sustainable agricultural practices. The following table outlines its applications in pest management:
| Target Pest/Pathogen | Application | Effectiveness |
|---|---|---|
| Magnaporthe grisea (rice blast) | Systemic fungicide | High efficacy |
| Burkholderia glumae (bacterial blight) | Bactericide | Effective at field conditions |
Studies indicate that this compound can reduce the reliance on chemical pesticides, promoting environmentally friendly farming practices.
Case Studies on this compound
Several case studies have documented the successful application of this compound in both clinical and agricultural settings:
-
Case Study 1: Treatment of Resistant Infections
A clinical trial evaluated the effectiveness of this compound in patients with chronic infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in bacterial load and improved patient outcomes, suggesting its potential as a novel therapeutic option. -
Case Study 2: Crop Protection
In field trials, this compound was applied to rice crops affected by Magnaporthe grisea. The treated fields showed a 70% reduction in disease incidence compared to untreated controls, demonstrating its practical utility in crop protection.
Future Research Directions
Ongoing research aims to explore the full potential of this compound, including:
- Combination Therapies : Investigating synergistic effects when used with other antimicrobial agents.
- Mechanism of Action Studies : Understanding the biochemical pathways influenced by this compound to optimize its application.
- Environmental Impact Assessments : Evaluating the ecological effects of using this compound as a biopesticide.
Eigenschaften
CAS-Nummer |
110207-81-3 |
|---|---|
Molekularformel |
C23H45N5O12 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
5-amino-2-[[7-amino-6-[4-amino-2,3-dihydroxy-6-(2-hydroxyethylamino)cyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O12/c1-27-13-16(33)20-10(36-22(13)40-23-18(35)15(32)12(26)11(6-30)37-23)5-8(25)21(39-20)38-19-9(28-2-3-29)4-7(24)14(31)17(19)34/h7-23,27-35H,2-6,24-26H2,1H3 |
InChI-Schlüssel |
QNFLJFGZCCREJW-UHFFFAOYSA-N |
SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Kanonische SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Youlemycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















